molecular formula C17H27NO2 B15233366 (3S)-3-Amino-3-(3,5-DI-tert-butylphenyl)propanoic acid

(3S)-3-Amino-3-(3,5-DI-tert-butylphenyl)propanoic acid

Cat. No.: B15233366
M. Wt: 277.4 g/mol
InChI Key: QXWZWNFDBXDIKA-AWEZNQCLSA-N
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Description

(3S)-3-Amino-3-(3,5-DI-tert-butylphenyl)propanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a phenyl ring substituted with two tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(3,5-DI-tert-butylphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-DI-tert-butylbenzaldehyde and glycine.

    Formation of Intermediate: The aldehyde group of 3,5-DI-tert-butylbenzaldehyde is first converted to an imine intermediate by reacting with glycine under acidic conditions.

    Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

    Hydrolysis: The final step involves hydrolysis of the amine to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3S)-3-Amino-3-(3,5-DI-tert-butylphenyl)propanoic acid can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation Products: Oxo derivatives of the original compound.

    Reduction Products: Reduced derivatives with varying degrees of hydrogenation.

    Substitution Products: Substituted derivatives with different functional groups replacing the amino group.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Materials Science: It can be incorporated into polymer matrices to improve mechanical properties and thermal stability.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, which can be explored for therapeutic applications.

    Protein Interactions: It can be used to study protein-ligand interactions, providing insights into biological processes.

Medicine:

    Drug Development: The compound’s structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.

Industry:

    Chemical Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.

    Material Production: It can be utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(3,5-DI-tert-butylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

    (3S)-3-Amino-3-phenylpropanoic acid: Lacks the tert-butyl groups, resulting in different chemical and biological properties.

    (3S)-3-Amino-3-(4-tert-butylphenyl)propanoic acid: Contains only one tert-butyl group, leading to variations in steric and electronic effects.

    (3S)-3-Amino-3-(3,5-dimethylphenyl)propanoic acid: Substituted with methyl groups instead of tert-butyl groups, affecting its reactivity and interactions.

Uniqueness: The presence of two tert-butyl groups in (3S)-3-Amino-3-(3,5-DI-tert-butylphenyl)propanoic acid imparts unique steric and electronic properties, making it distinct from other similar compounds. These features can influence its reactivity, stability, and interactions with biological targets, providing opportunities for specialized applications in various fields.

Properties

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

(3S)-3-amino-3-(3,5-ditert-butylphenyl)propanoic acid

InChI

InChI=1S/C17H27NO2/c1-16(2,3)12-7-11(14(18)10-15(19)20)8-13(9-12)17(4,5)6/h7-9,14H,10,18H2,1-6H3,(H,19,20)/t14-/m0/s1

InChI Key

QXWZWNFDBXDIKA-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1)[C@H](CC(=O)O)N)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(CC(=O)O)N)C(C)(C)C

Origin of Product

United States

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